3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide
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Overview
Description
The compound “3-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with bromo, fluoro, and carboxamide groups at the 3rd, 6th, and 2nd positions respectively. Additionally, it has an oxan-3-yl (a type of ether) and a methyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring provides a planar, aromatic core, and the various substituents would project from this plane. The exact three-dimensional structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromo, fluoro, and carboxamide groups, as well as the electron-donating effect of the oxan-3-ylmethyl group. These groups could potentially undergo various substitution reactions under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar bromo and fluoro groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-6-fluoro-N-(oxan-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-9-3-4-10(14)16-11(9)12(17)15-6-8-2-1-5-18-7-8/h3-4,8H,1-2,5-7H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTZUMNGLDYIDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)C2=C(C=CC(=N2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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